N-{2-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromopropene with benzimidazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid in the presence of coupling agents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
N-{2-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s brominated allyl group and benzodiazole ring allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromoprop-2-en-1-yl)piperidine
- 2-Bromo-3-(3-chlorophenyl)prop-1-ene
- 2-Bromo-3-(2-chlorophenyl)prop-1-ene
Uniqueness
N-{2-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide stands out due to its unique combination of a benzodiazole ring, a furan ring, and a brominated allyl group.
Properties
Molecular Formula |
C17H16BrN3O2 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-[2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H16BrN3O2/c1-12(18)11-21-14-6-3-2-5-13(14)20-16(21)8-9-19-17(22)15-7-4-10-23-15/h2-7,10H,1,8-9,11H2,(H,19,22) |
InChI Key |
VGLDRFBTKRAKAO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3)Br |
Origin of Product |
United States |
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